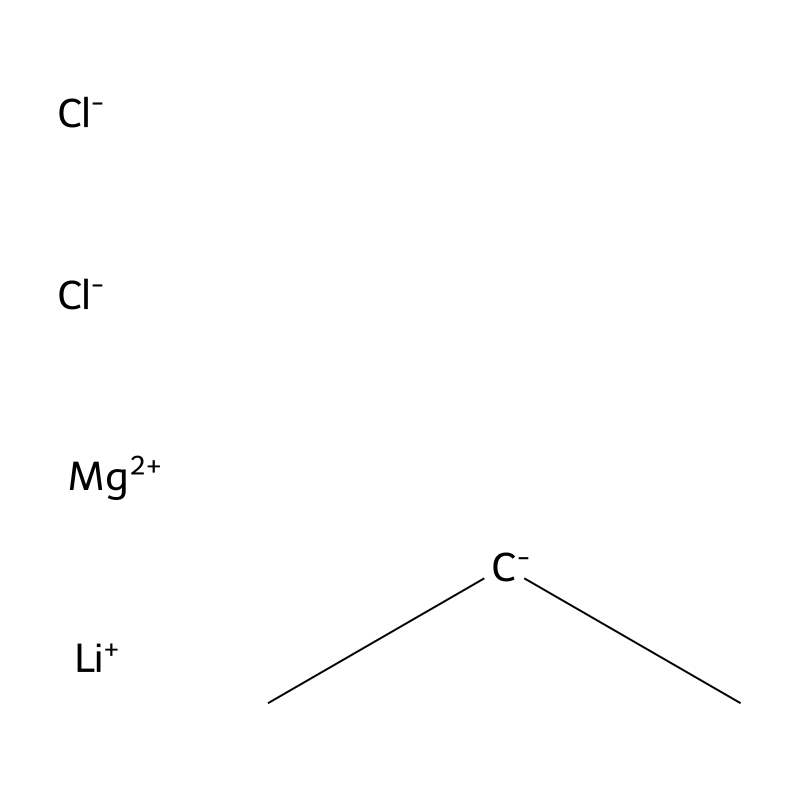Isopropylmagnesium chloride-lithium chloride complex

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Powerful Catalyst and Reaction Intermediate:
IMC-LiCl acts as a potent Lewis acid catalyst, facilitating various organic transformations. The complex's ability to activate various substrates, including carbonyls, imines, and epoxides, allows researchers to achieve selective and efficient syntheses. For instance, IMC-LiCl is employed in the preparation of functionalized acyclic alkenyl magnesium reagents, crucial intermediates for further organic synthesis [].
Enhanced Regioselectivity and Functional Group Tolerance:
Compared to traditional Grignard reagents, IMC-LiCl offers improved regioselectivity. This means it preferentially reacts at specific sites on a molecule, leading to cleaner products. Additionally, IMC-LiCl exhibits better tolerance towards functional groups like esters and amides, which can be problematic with conventional Grignard reagents [].
Grignard Reagent Formation in Challenging Conditions:
IMC-LiCl allows for the formation of Grignard reagents from substrates that are typically difficult to activate. This includes hindered or masked carbonyl compounds, where the carbonyl group is protected by other functional groups. IMC-LiCl's ability to activate these challenging substrates expands the scope of Grignard reactions in research [].
Applications in Diverse Organic Synthesis:
The versatility of IMC-LiCl makes it applicable to a wide range of organic syntheses. Some notable examples include:
- Synthesis of 1,2-diketones, essential building blocks for complex molecules [].
- Preparation of cyclic alkenyl and dienyl magnesium reagents for further organic transformations [].
- Functionalization of various heterocycles like carbazoles and pyridines [].
- Electrophilic amination for the synthesis of amines, crucial components in pharmaceuticals and materials science.
Isopropylmagnesium chloride-lithium chloride complex is an organometallic compound characterized by the formula and a molecular weight of approximately 145.24 g/mol. This complex typically appears as a yellowish-brown liquid, with a density of around 0.951 g/mL at 25 °C, and is often utilized in a solution form, commonly in tetrahydrofuran (THF) at a concentration of 1.3 M . The compound is notable for its reactivity, particularly its ability to participate in Grignard reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
Isopropylmagnesium chloride-lithium chloride complex serves as a reagent for selective metalations and is integral in various chemical transformations, including:
- Preparation of Functionalized Compounds: It facilitates the synthesis of acyclic alkenyl magnesium reagents and 1,2-diketones .
- Magnesium-Halogen Exchange Reactions: This complex is used alongside other Grignard reagents to affect magnesium-halogen exchanges on unprotected aryl carboxylic acids .
- Electrophilic Amination: It can be employed in the regioselective functionalization of trisubstituted pyridines and the preparation of amines .
The synthesis of isopropylmagnesium chloride-lithium chloride complex typically involves the reaction of isopropyl bromide with magnesium in the presence of lithium chloride. This process can be conducted under an inert atmosphere to prevent moisture interference:
- Preparation of Grignard Reagent: Isopropyl bromide is reacted with magnesium turnings in dry ether or THF.
- Complex Formation: Lithium chloride is then added to the Grignard reagent solution to form the desired complex.
This method allows for the stabilization of the Grignard reagent and enhances its reactivity in subsequent reactions .
Isopropylmagnesium chloride-lithium chloride complex finds applications primarily in organic synthesis:
- Synthesis of Complex Organic Molecules: It is used for constructing various organic frameworks through carbon-carbon bond formation.
- Catalysis: The compound can act as a catalyst or co-catalyst in polymerization reactions and other catalytic processes .
- Research and Development: It serves as a critical reagent in academic and industrial research focused on organometallic chemistry.
Isopropylmagnesium chloride-lithium chloride complex shares similarities with other organometallic compounds, particularly Grignard reagents. Below are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Ethylmagnesium bromide | C2H5BrMg | Used for carbon-carbon bond formation |
| Phenylmagnesium bromide | C6H5BrMg | Involved in electrophilic aromatic substitution |
| Butyllithium | C4H9Li | Strong nucleophile used in polymerization |
Uniqueness: What distinguishes isopropylmagnesium chloride-lithium chloride complex from these compounds is its dual metal composition (lithium and magnesium), which enhances its reactivity profile and allows for specific applications in selective metalation processes that may not be achievable with single-metal reagents .








